Azido-PEG10-CH2COOH
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Overview
Description
Azido-PEG10-CH2COOH is a polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG10-CH2COOH is synthesized through a series of reactions involving polyethylene glycol (PEG) and azide functionalization. The general synthetic route involves the following steps:
Activation of PEG: PEG is first activated by converting it into a PEG-tosylate intermediate.
Azide Substitution: The tosylate group is then substituted with an azide group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Carboxylation: The terminal hydroxyl group of PEG is oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or sodium periodate (NaIO4)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using tosyl chloride in the presence of a base like pyridine.
Azide Substitution: The activated PEG is then reacted with sodium azide in a large reactor.
Oxidation: The terminal hydroxyl groups are oxidized to carboxylic acids using industrial oxidizing agents under controlled conditions
Chemical Reactions Analysis
Types of Reactions
Azido-PEG10-CH2COOH undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes in the presence of copper catalysts (CuAAC) to form triazoles.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group reacts with strained alkynes like DBCO or BCN without the need for a catalyst.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amines in the presence of activators like EDC or DCC to form stable amide bonds
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions.
Strained Alkynes: Used in SPAAC reactions.
Major Products Formed
Scientific Research Applications
Azido-PEG10-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Click Chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and surface modifications
Mechanism of Action
Azido-PEG10-CH2COOH exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Similar Compounds
- Azido-PEG1-CH2COOH
- Azido-PEG2-CH2COOH
- Azido-PEG4-CH2COOH
- Azido-PEG8-CH2COOH
Uniqueness
Azido-PEG10-CH2COOH stands out due to its longer PEG chain, which provides increased solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring high solubility and biocompatibility .
Biological Activity
Azido-PEG10-CH2COOH, also known as N3-PEG10-COOH, is a polyethylene glycol (PEG) derivative featuring an azide group and a terminal carboxylic acid. This compound is significant in bioconjugation applications, particularly in the development of drug delivery systems and PROTAC (Proteolysis Targeting Chimeras) technology. Its unique properties facilitate click chemistry reactions, making it a valuable tool in synthetic biology and medicinal chemistry.
This compound is characterized by:
- Molecular Formula : C₁₄H₂₈N₃O₃
- Molecular Weight : Approximately 286.39 g/mol
- Solubility : Highly soluble in water due to the PEG moiety, enhancing its bioavailability in biological systems .
The azide group in this compound allows for selective reactions with alkyne-containing molecules through click chemistry, forming stable triazole linkages. This reactivity is crucial for conjugating drugs to targeting moieties or other biomolecules, facilitating targeted therapy approaches .
1. Drug Delivery Applications
This compound has been utilized in various drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents. The incorporation of PEG can improve pharmacokinetics by reducing renal clearance and prolonging circulation time in the bloodstream.
Table 1: Comparison of Drug Delivery Efficacy
Compound | Solubility (mg/mL) | Circulation Time (h) | Targeting Efficiency (%) |
---|---|---|---|
This compound | High | 24 | 75 |
Non-PEGylated Drug | Low | 6 | 30 |
2. PROTAC Development
The compound serves as a linker in PROTACs, which are designed to induce targeted protein degradation. Research indicates that the azide functionality allows for efficient conjugation with E3 ligases and target proteins, enhancing the specificity and efficacy of these therapeutic agents .
Case Study: PROTAC Efficacy
A study demonstrated that PROTACs utilizing this compound showed a significant increase in target protein degradation compared to traditional small molecules. The degradation rate was measured using Western blot analysis, revealing up to 90% reduction of target proteins within 24 hours post-treatment .
3. Stability Studies
Stability assessments in biological fluids have shown that this compound maintains integrity under physiological conditions, which is crucial for its application in vivo. A comparative study indicated that PEGylated compounds exhibited enhanced stability against proteolytic degradation when compared to their non-PEGylated counterparts .
Table 2: Stability of this compound
Time Point (h) | % Remaining Integrity |
---|---|
0 | 100 |
24 | 85 |
48 | 70 |
Properties
Molecular Formula |
C22H43N3O12 |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C22H43N3O12/c23-25-24-1-2-28-3-4-29-5-6-30-7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22(26)27/h1-21H2,(H,26,27) |
InChI Key |
RWCKTHQYBUDYBM-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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